2-Methyl-2-phenylpropan-1-ol
Overview
Description
2-Methyl-2-phenylpropan-1-ol (MPP) is an organic compound belonging to the class of alcohols. It is a volatile, colorless liquid with a characteristic odor. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and is also used in the laboratory for various applications. Its properties make it an attractive compound for research and development.
Scientific Research Applications
Synthesis and Optimization
The synthesis of 2-methyl-2-phenylpropan-1-ol has been a subject of study. Research demonstrated the synthesis of this compound by reacting 2-chloromethyl-2-phenylpropane with sodium hydroxide, using tetrabutylammonium bromide as a phase-transfer catalyst. This process achieved a yield of 68.7% under optimized conditions, highlighting the efficiency of this synthesis method (Jia Yun-hong, 2010).
Catalytic Reactions
Another study focused on arene-catalyzed sodium reactions, where 2-methyl-1-phenylpropan-1-ol was prepared using naphthalene catalysis. This method, involving the quenching of phenylsodium with isobutyraldehyde, yielded more than 85% of the target compound, indicating its effectiveness in producing 2-methyl-1-phenylpropan-1-ol (T. V. D. Ancker, M. J. Hodgson, 1999).
Biological Activity and Applications
The influence of different conformers of 2-methylamino-1-phenylpropan-1-ol in complexes was investigated, which is closely related to this compound. These studies involved determining acid dissociation constants, pH-distribution of complex species, and evaluating toxicity and radioprotective effects. The findings revealed that biological activity depended on the ligand basicity and hydrogen bonding system formed by different conformers (I. Efimenko et al., 2009).
Chemical Behavior and Analysis
Research on the cyclisation of 2-benzamido-1-phenylpropan-1-ol, a compound structurally similar to this compound, provided insights into its chemical behavior. This study highlighted the formation of different isomers and the complex pathway of transformations in such reactions (A. O. Fitton, J. Frost, 1974).
Safety and Hazards
Mechanism of Action
Mode of Action
2-Methyl-2-phenylpropan-1-ol appears to act by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .
Biochemical Pathways
The compound affects the adrenergic signaling pathway, leading to increased cardiac output. It dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .
Pharmacokinetics
It is known that the compound is rapidly demethylated in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged and metabolites . The rate of excretion is more rapid in acidic urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased cardiac output and blood pressure due to its positive inotropic effect and increased venous return . This results in improved circulation and oxygen supply to various tissues in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the compound . .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic processing .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . Furthermore, this compound can affect cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with alcohol dehydrogenase also plays a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s activity and function can be influenced by its localization within these compartments. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical activity .
properties
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2173-69-5 | |
Record name | β,β-Dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-2-phenyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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